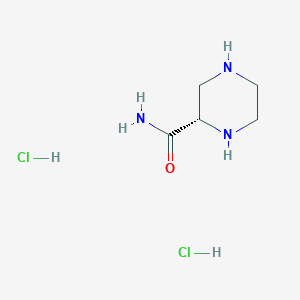

(S)-Piperazine-2-carboxamide dihydrochloride

CAS No.:

Cat. No.: VC13571319

Molecular Formula: C5H13Cl2N3O

Molecular Weight: 202.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13Cl2N3O |

|---|---|

| Molecular Weight | 202.08 g/mol |

| IUPAC Name | (2S)-piperazine-2-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1 |

| Standard InChI Key | GQCNBEJAVIPVMY-FHNDMYTFSA-N |

| Isomeric SMILES | C1CN[C@@H](CN1)C(=O)N.Cl.Cl |

| SMILES | C1CNC(CN1)C(=O)N.Cl.Cl |

| Canonical SMILES | C1CNC(CN1)C(=O)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

(S)-Piperazine-2-carboxamide dihydrochloride belongs to the piperazine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. The (S)-configuration at the second carbon atom introduces chirality, critical for its biological interactions. The dihydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 202.08 g/mol

-

IUPAC Name: (2S)-piperazine-2-carboxamide dihydrochloride

-

SMILES:

The compound’s crystal structure remains undetermined, but its stereochemistry is confirmed via optical rotation measurements ( at in water) . The carboxamide group (-CONH) at position 2 participates in hydrogen bonding, influencing receptor binding and stability.

Synthesis and Production Methods

Traditional Chemical Synthesis

The conventional route involves reacting (S)-piperazine-2-carboxylic acid with ammonia or amines under acidic conditions, followed by dihydrochloride salt formation via HCl treatment. This method yields moderate enantiopurity (70–85%) but requires rigorous purification to eliminate racemic byproducts.

Biocatalytic Resolution

A breakthrough approach employs immobilized aminopeptidase LAP2 from Aspergillus oryzae for enantioselective hydrolysis of racemic piperazine-2-carboxamide . Key advantages include:

-

High Stereoselectivity: >99% enantiomeric excess (ee) for the (S)-enantiomer.

-

Process Efficiency: Immobilization on methacrylic resins enables >10 reuse cycles with 48–67% retained activity.

-

Continuous Flow Systems: Productivity increases by 3.2× compared to batch processes, sustaining >24-hour operation without yield loss .

This biocatalytic method aligns with green chemistry principles by eliminating organic solvents and reducing waste .

Pharmacological Applications

Prostaglandin Receptor Modulation

(S)-Piperazine-2-carboxamide dihydrochloride demonstrates antagonistic activity against prostaglandin receptors (PTGFR), which regulate uterine contractions and inflammation. Preclinical studies suggest potential in:

-

Preterm Labor Management: PTGFR inhibition delays premature cervical dilation.

-

Dysmenorrhea Treatment: Reduced prostaglandin-mediated pain signaling in endometrial cells.

Central Nervous System (CNS) Targets

Piperazine derivatives often cross the blood-brain barrier, making them candidates for:

-

Anxiolytics: Modulation of serotonin (5-HT) and dopamine (D) receptors.

-

Antipsychotics: D receptor antagonism linked to reduced psychosis symptoms.

Industrial and Research Applications

Organic Synthesis

The compound serves as a chiral building block for:

-

Peptide Mimetics: Carboxamide group enables peptide bond formation with amino acids.

-

Nucleoside Analogues: Structural modifications yield antiviral and anticancer agents.

Catalysis

In polymer chemistry, it facilitates ring-opening polymerization of lactones, producing biodegradable polyesters with controlled molecular weights.

Comparative Analysis with Related Compounds

The (S)-enantiomer’s carboxamide group and stereochemistry maximize PTGFR antagonism, distinguishing it from analogues.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume